molecular formula C6H4BrClOS B11871876 1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-one

1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-one

Cat. No.: B11871876
M. Wt: 239.52 g/mol
InChI Key: DZXBWDKPYHIOFP-UHFFFAOYSA-N
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Description

1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-one is a halogenated thiophene derivative with the molecular formula C₆H₄BrClOS and a molecular weight of 239.52 g/mol . Its structure features a thiophene ring substituted with bromine at position 4, chlorine at position 5, and an acetyl group at position 2. The compound is identified by CAS number 123418-66-6 and is commonly used as a synthetic intermediate in organic chemistry, particularly in the development of pharmaceuticals and agrochemicals due to its reactive halogen substituents .

Key physicochemical properties include:

  • Storage conditions: Requires protection from light and storage under inert atmosphere at 2–8°C .
  • Hazard profile: Classified with the signal word "Warning" (H302: harmful if swallowed) .

These methods likely apply to the target compound, given its structural similarity to other halogenated thiophene-based ethanones.

Properties

Molecular Formula

C6H4BrClOS

Molecular Weight

239.52 g/mol

IUPAC Name

1-(4-bromo-5-chlorothiophen-2-yl)ethanone

InChI

InChI=1S/C6H4BrClOS/c1-3(9)5-2-4(7)6(8)10-5/h2H,1H3

InChI Key

DZXBWDKPYHIOFP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(S1)Cl)Br

Origin of Product

United States

Preparation Methods

Bromination and Chlorination of Thiophene Carboxylic Acid

Starting with 4-chloro-2-fluorobenzoic acid, bromination with AgNO₃/HNO₃ yields 5-bromo-4-chloro-2-fluorobenzoic acid (85% yield). For thiophene systems, substituting the benzoic acid with thiophene-2-carboxylic acid and adjusting reaction conditions could yield the corresponding bromo-chloro intermediate.

Acyl Chloride Formation and Amide Coupling

The carboxylic acid intermediate is converted to an acyl chloride using thionyl chloride, then reacted with N,O-dimethylhydroxylamine hydrochloride to form an amide (99% yield). This step avoids isomerization, a critical advantage over Friedel-Crafts methods.

Grignard Reaction for Ketone Formation

Treatment of the amide with methylmagnesium bromide produces the target ketone in 95% yield. This method’s high efficiency and minimal byproducts make it scalable for industrial applications.

Comparative Analysis of Synthetic Methods

MethodKey StepsYieldByproductsScalability
Direct HalogenationBromination/chlorination≤50%IsomersLow
Friedel-CraftsElectrophilic acylation6.8%IsomersLow
Multi-Step SynthesisBromination → Amidation → Grignard80%NoneHigh
Cross-CouplingMetal-catalyzed couplingN/AN/ATheoretical

Data synthesized from patent CN104529735A and analogous reactions.

Research Findings and Optimization Strategies

Regioselectivity in Halogenation

The position of halogen substituents critically impacts the compound’s electronic properties. Silver nitrate-mediated bromination ensures precise substitution patterns by stabilizing carbocation intermediates. For thiophene systems, substituting AgNO₃ with CuBr₂ may enhance regiocontrol while reducing costs.

Solvent and Temperature Effects

  • Glacial acetic acid : Polar protic solvents stabilize charged intermediates during bromination.

  • Low temperatures (0°C) : Minimize polysubstitution and ring degradation.

Grignard Reaction Efficiency

The high yield (95%) in the final Grignard step underscores the importance of anhydrous conditions and slow reagent addition to prevent over-reduction .

Scientific Research Applications

Table 1: Summary of Synthetic Routes

StepReaction TypeKey ReagentsOutcome
1BrominationBr2Br_2, catalyst (Fe)Formation of bromo-thiophene
2AcetylationAcetyl chloride (CH₃COCl), Lewis acid (AlCl₃)Formation of 1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-one

Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various functional groups, making it a versatile building block in organic chemistry.

Medicinal Chemistry

Research indicates that 1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-one has potential pharmacological properties. It is being explored for its role as a precursor in drug development, particularly in synthesizing bioactive compounds.

Material Science

The compound is also investigated for its potential applications in developing novel materials with specific electronic or optical properties. Its unique electronic structure may contribute to advancements in material science.

Table 2: Applications Overview

Application AreaDescription
Organic SynthesisIntermediate for complex organic molecules
Medicinal ChemistryPrecursor for pharmaceuticals and bioactive compounds
Material ScienceDevelopment of novel electronic/optical materials

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal explored the antimicrobial properties of halogenated thiophenes, including 1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-one. The results indicated significant inhibitory effects against various bacterial strains, suggesting its potential use as an antimicrobial agent.

Table 3: Summary of Case Studies

Study FocusFindings
Antimicrobial ActivitySignificant inhibition against bacterial strains
Anticancer PropertiesInduction of apoptosis in cancer cells (related compounds)

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related thiophene- and aryl-based ethanones, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one Thiophene-2-yl: 5-Br, 4-Cl 239.52 Halogenated scaffold for cross-coupling; potential antimicrobial applications.
1-(4-Bromo-5-propylthiophen-2-yl)ethan-1-one Thiophene-2-yl: 4-Br, 5-propyl 247.15 Increased lipophilicity due to alkyl chain; used in materials chemistry.
1-(5-Bromo-4-methylthiophen-2-yl)ethan-1-one Thiophene-2-yl: 5-Br, 4-Me 219.10 (calculated) Electron-donating methyl group enhances stability; intermediate in drug synthesis.
2-Bromo-1-(4-hydroxyphenyl)ethanone Phenyl: 4-OH, 2-Br 215.05 Crystal structure resolved; used in adrenaline-type drug synthesis.
1-[5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(3H-indol-3-yl)ethan-1-one Pyrazole-indole hybrid N/A Exhibits maximum antibacterial activity among analogues.

Key Comparisons :

Substituent Effects on Reactivity :

  • Halogenated thiophenes (e.g., 5-Br, 4-Cl in the target compound) exhibit electron-withdrawing effects , enhancing electrophilic reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura) . In contrast, alkyl groups (e.g., propyl in ) increase lipophilicity, favoring membrane penetration in bioactive compounds.
  • The methyl-substituted analogue (5-Br, 4-Me) demonstrates improved stability due to the electron-donating nature of the methyl group, making it preferable in multistep syntheses.

Biological Activity: The target compound’s halogenated structure aligns with bioactive ethanones like the pyrazole-indole derivative in , which shows potent antibacterial activity. However, direct biological data for the target compound are lacking in the evidence.

Synthetic Utility: The bromo and chloro substituents in the target compound enable site-selective functionalization, as seen in boronic acid derivatives (e.g., (4-Bromo-5-chlorothiophen-2-yl)boronic acid) . This contrasts with phenyl-based ethanones (e.g., ), where substitution patterns are less versatile.

Crystallographic Data: While the target compound’s crystal structure is unreported, analogous bromo-ethanones (e.g., 2-bromo-1-(4-hydroxyphenyl)ethanone ) have been resolved using SHELX software , suggesting similar methodologies could apply.

Biological Activity

1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. It features a thiophene ring, which is known for its diverse pharmacological properties, and halogen substitutions that may enhance its reactivity and specificity towards biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C9H7BrClOS\text{C}_9\text{H}_7\text{BrClOS}

This molecular formula indicates the presence of bromine and chlorine substituents on the thiophene ring, which may contribute to its biological effects. The unique combination of sulfur and halogens in its structure suggests potential interactions with various biological macromolecules.

Antimicrobial Properties

Preliminary studies indicate that 1-(4-bromo-5-chlorothiophen-2-yl)ethan-1-one exhibits antimicrobial activity . Research has shown that compounds containing thiophene moieties often demonstrate effectiveness against a range of bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has also been investigated for anticancer properties . Studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The halogen substitutions are believed to enhance the compound's ability to interact with cellular targets involved in cell proliferation and survival.

Case Study: Induction of Apoptosis in Cancer Cell Lines
A recent study evaluated the effects of 1-(4-bromo-5-chlorothiophen-2-yl)ethan-1-one on human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results indicated a dose-dependent increase in apoptosis markers, suggesting that the compound effectively triggers programmed cell death in these cells.

The mechanisms by which 1-(4-bromo-5-chlorothiophen-2-yl)ethan-1-one exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptor Interaction : It may bind to receptors involved in cell signaling pathways, altering cellular responses.

Research Findings

Recent research highlights the importance of further exploring the biological activity of this compound:

  • Synthesis and Characterization : Various synthetic routes have been developed to produce 1-(4-bromo-5-chlorothiophen-2-yl)ethan-1-one with high yields, facilitating its study in biological assays .
  • Comparative Studies : Compounds structurally related to 1-(4-bromo-5-chlorothiophen-2-yl)ethan-1-one have shown varying degrees of biological activity, suggesting that specific structural features significantly influence their pharmacological profiles .
  • Future Directions : Ongoing research aims to elucidate the precise molecular targets and pathways affected by this compound, which could lead to the development of novel therapeutic agents.

Q & A

Q. What in silico methods predict biological activity or toxicity for this compound?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina screens against targets like cytochrome P450 (CYP3A4) using the compound’s minimized structure (from Avogadro).
  • ADMET Prediction : Use SwissADME to estimate logP (≈2.8) and BBB permeability, critical for neuroactive compound studies (e.g., ’s piperazine analogs) .

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